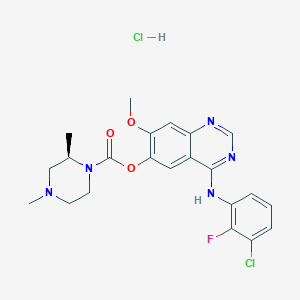

Zorifertinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVBAZHARMVMRV-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626387-81-2 | |

| Record name | AZD-3759 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZORIFERTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z3WK3SO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zorifertinib Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zorifertinib hydrochloride (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved in China for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with CNS metastases.[3] Zorifertinib was specifically designed to overcome some of the limitations of earlier generation EGFR TKIs, particularly their poor penetration of the blood-brain barrier and susceptibility to resistance mutations. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

Zorifertinib is a reversible inhibitor of the tyrosine kinase activity of both wild-type and mutated forms of EGFR.[2] In many NSCLC tumors, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase. This results in uncontrolled downstream signaling that promotes cell proliferation, survival, and metastasis.

Zorifertinib competitively binds to the adenosine triphosphate (ATP) binding site within the kinase domain of EGFR, preventing the autophosphorylation and activation of the receptor.[4] By inhibiting EGFR kinase activity, Zorifertinib effectively blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to the induction of apoptosis and inhibition of tumor growth in EGFR-dependent cancer cells.[5]

A key feature of Zorifertinib is its high penetrance of the blood-brain barrier, a significant advantage in treating NSCLC patients with CNS metastases, which are common in this patient population.[2] Furthermore, it is not a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which actively pump many drugs out of the brain, thus allowing Zorifertinib to achieve and maintain therapeutic concentrations in the CNS.[2]

Quantitative Data

The inhibitory activity of Zorifertinib has been quantified in various preclinical studies. The following tables summarize key in vitro potency and cellular activity data.

Table 1: In Vitro Kinase Inhibitory Activity of Zorifertinib

| EGFR Mutant | IC50 (nM) at Km ATP | IC50 (nM) at 2 mM ATP |

| EGFRwt | 0.3 | 102 |

| EGFRL858R | 0.2 | 7.6 |

| EGFRexon 19Del | 0.2 | 2.4 |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of Zorifertinib

| Cell Line | EGFR Mutation | pEGFR IC50 (nM) |

| H838 | wt | 64.5 |

| H3255 | L858R | 7.2 |

| PC-9 | exon 19Del | 7.4 |

Data sourced from MedchemExpress.[1]

Signaling Pathways

The primary signaling cascades affected by Zorifertinib are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, both of which are critical for cell survival and proliferation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Zorifertinib.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of Zorifertinib on the enzymatic activity of purified EGFR.

1. Reagent Preparation:

- Prepare a serial dilution of this compound in DMSO.

- Prepare reaction buffer containing 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂, and 0.01% CHAPS.

- Prepare solutions of purified recombinant human EGFR (wild-type, L858R, or exon 19 deletion mutants), biotinylated peptide substrate, and ATP at concentrations corresponding to their Km values.[6]

2. Reaction Setup:

- In a 384-well plate, add 3 µL of the ATP and 2 µM TK biotin-peptide substrate solution to each well.

- Add the serially diluted Zorifertinib or DMSO (vehicle control).

- Initiate the kinase reaction by adding 3 µL of the EGFR enzyme solution. The final enzyme concentrations should be approximately 0.1 nM for EGFR wild type, 0.03 nM for L858R, and 0.026 nM for Exon19Del.[6]

3. Incubation and Detection:

- Incubate the plate for 30 minutes at room temperature.

- Stop the reaction by adding 6 µL of detection reagent mix containing Strep-XL665 and TK Ab Europium Cryptate diluted in detection buffer.[6]

- Incubate for 1 hour at room temperature.

4. Data Analysis:

- Measure the fluorescence at 615 nm and 665 nm with an excitation wavelength of 320 nm using an HTRF-compatible plate reader.

- Calculate the signal ratio (665 nm/615 nm), which is proportional to kinase activity.

- Plot the percentage of inhibition versus the logarithm of Zorifertinib concentration and determine the IC50 value using a four-parameter logistic fit.[6]

Cell Viability Assay (MTS Assay)

This assay measures the effect of Zorifertinib on the proliferation of cancer cell lines.

1. Cell Seeding:

- Seed NSCLC cell lines (e.g., PC-9, H3255) in a 96-well plate at a density that allows for logarithmic growth over a 72-hour period.

- Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

- Treat the cells with a range of concentrations of this compound (e.g., from 0.0003 µM to 30 µM) for 72 hours.[6] Include a vehicle-only control (DMSO).

3. Viability Measurement:

- After the 72-hour incubation, add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[7]

- Incubate the plate for 1-4 hours at 37°C.

4. Data Analysis:

- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the logarithm of Zorifertinib concentration.[6]

Western Blot Analysis of EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream effectors in response to Zorifertinib treatment.

1. Cell Lysis and Protein Quantification:

- Culture NSCLC cells to 70-80% confluency and treat with Zorifertinib or vehicle for a specified time (e.g., 2 hours).

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

- Quantify the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Denature the protein lysates by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, phosphorylated AKT (p-AKT Ser473), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels to determine the extent of signaling inhibition.[8]

Experimental and Resistance Workflows

The following diagrams illustrate a typical experimental workflow for characterizing an EGFR inhibitor and the logical relationships of potential resistance mechanisms.

Resistance Mechanisms

While Zorifertinib is designed to be effective against the T790M resistance mutation that limits the efficacy of first- and second-generation EGFR TKIs, acquired resistance to third-generation inhibitors can still occur.[9][10] The primary resistance mutation at the time of disease progression on Zorifertinib has been noted to be the EGFR T790M mutation, suggesting that in some cases, the drug may not completely overcome this resistance mechanism.[9]

Other potential mechanisms of acquired resistance, as observed with other third-generation EGFR TKIs like osimertinib, include:

-

On-target resistance: The emergence of new mutations in the EGFR gene, most notably the C797S mutation in exon 20, which prevents the covalent binding of irreversible inhibitors and may also affect the binding of reversible inhibitors like Zorifertinib.[11]

-

Bypass track activation: Amplification or activation of alternative signaling pathways that can drive tumor growth independently of EGFR. These include MET amplification, HER2 amplification, and activation of AXL or IGF-1R signaling.[10][12]

-

Downstream mutations: Mutations in components of the downstream signaling pathways, such as KRAS or PIK3CA, can render the cells resistant to upstream EGFR inhibition.[12]

-

Histologic transformation: The transformation of NSCLC to other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[10]

Further research is needed to fully elucidate the landscape of resistance mechanisms specific to Zorifertinib.

Conclusion

This compound is a potent and CNS-penetrant EGFR TKI that offers a significant therapeutic advantage for NSCLC patients with EGFR-sensitizing mutations and CNS metastases. Its mechanism of action is centered on the inhibition of the EGFR tyrosine kinase and the subsequent blockade of key downstream signaling pathways. While designed to overcome T790M-mediated resistance, the potential for acquired resistance through various on-target and off-target mechanisms remains a clinical challenge, highlighting the need for ongoing research into combination therapies and next-generation inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]

- 3. onclive.com [onclive.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. ClinPGx [clinpgx.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Zorifertinib Hydrochloride: A Technical Guide for Researchers in EGFR-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zorifertinib (formerly AZD3759) is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed for enhanced central nervous system (CNS) penetration. This technical guide provides an in-depth overview of zorifertinib hydrochloride, focusing on its mechanism of action, preclinical data, and clinical efficacy and safety in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC), particularly in patients with CNS metastases. The information presented is intended to support further research and development in the field of targeted oncology.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR-TKIs. However, the development of CNS metastases remains a major clinical challenge due to the limited ability of many TKIs to cross the blood-brain barrier (BBB). Zorifertinib was developed to address this unmet need, engineered to be a poor substrate for efflux transporters at the BBB, thereby achieving high concentrations in the CNS.[1][2]

Mechanism of Action

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[2] It binds to the ATP-binding site of both wild-type and mutant forms of the EGFR, with high potency against the common activating mutations, exon 19 deletions (exon 19Del) and the L858R point mutation in exon 21.[3] By blocking the kinase activity, zorifertinib inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and differentiation.[3]

EGFR Signaling Pathway and Inhibition by Zorifertinib

The binding of epidermal growth factor (EGF) to its receptor, EGFR, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell growth and survival. In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell proliferation. Zorifertinib inhibits this aberrant signaling.

Preclinical Data

In Vitro Potency

Zorifertinib has demonstrated potent inhibitory activity against wild-type and mutant EGFR in enzymatic assays.

| Target | IC50 (nM) |

| EGFRwt | 0.3 |

| EGFR L858R | 0.2 |

| EGFR exon 19Del | 0.2 |

| Table 1: In Vitro Inhibitory Activity of Zorifertinib. |

Cell-Based Activity

The antiproliferative effects of zorifertinib have been evaluated in various NSCLC cell lines.

| Cell Line | EGFR Mutation | IC50 (nM) for Cell Proliferation |

| PC-9 | exon 19Del | 7.0 |

| H3255 | L858R | 7.7 |

Table 2: Antiproliferative Activity of Zorifertinib in NSCLC Cell Lines.

CNS Penetration

Preclinical studies have highlighted zorifertinib's ability to effectively cross the blood-brain barrier. It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters.[2] This characteristic allows zorifertinib to achieve and maintain high concentrations in the brain tissue and cerebrospinal fluid (CSF).[1][4] In preclinical models, zorifertinib demonstrated equal free concentrations in the blood, CSF, and brain tissue.[4]

Clinical Development

The pivotal study for zorifertinib is the Phase 3 EVEREST trial (NCT03653546), which evaluated its efficacy and safety as a first-line treatment for patients with EGFR-mutant NSCLC and CNS metastases.[5][6]

EVEREST Trial (NCT03653546)

Experimental Protocol: EVEREST Trial

4.1.1. Efficacy Results

The EVEREST trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with zorifertinib compared to the control arm.[5]

| Efficacy Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value |

| Median PFS | 9.6 months | 6.9 months | 0.719 (0.580 - 0.893) | 0.0024 |

| Median Intracranial PFS | 17.9 months | Not Reported | 0.627 (0.466 - 0.844) | - |

| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027 |

| Table 3: Key Efficacy Outcomes from the EVEREST Trial.[5][6][7] |

4.1.2. Safety and Tolerability

The safety profile of zorifertinib was found to be manageable and consistent with previously reported data.[5]

| Adverse Events | Zorifertinib (n=220) | Control (n=219) |

| Any-grade Treatment-Related AEs (TRAEs) | 97.7% | 94.0% |

| Grade ≥3 TRAEs | 65.9% | 18.3% |

| Table 4: Overall Safety Profile from the EVEREST Trial.[3] |

While a detailed breakdown of specific adverse events by grade is not publicly available, the most common treatment-related adverse events were reported to be skin and subcutaneous tissue events, gastrointestinal system events, and abnormal liver function.[8]

Pharmacokinetics

Limited human pharmacokinetic data for zorifertinib is publicly available. Preclinical data suggest good oral bioavailability.[9] A study in human liver microsomes indicated that zorifertinib has a moderate extraction ratio, suggesting good bioavailability.[9] The in vitro half-life was determined to be 21.33 minutes.[9]

Mechanisms of Resistance

As with other EGFR-TKIs, acquired resistance is a potential limitation to the long-term efficacy of zorifertinib. The primary mechanism of acquired resistance to zorifertinib has been identified as the emergence of the EGFR T790M mutation.[4][10] This is a key consideration for subsequent treatment strategies, as T790M-positive tumors can be targeted by third-generation irreversible EGFR-TKIs.

Conclusion

This compound is a significant advancement in the treatment of EGFR-mutant NSCLC, particularly for patients with CNS metastases. Its unique design for optimal BBB penetration translates into superior intracranial efficacy compared to first-generation EGFR-TKIs, as demonstrated in the EVEREST trial. The manageable safety profile and the potential for sequential therapy with third-generation TKIs targeting the T790M resistance mutation position zorifertinib as a valuable therapeutic option. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and to explore strategies to overcome other potential resistance mechanisms.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory potency of zorifertinib against EGFR wild-type and mutant enzymes can be assessed using an HTRF assay. The final enzyme concentrations are typically 0.1 nM for EGFR wild-type, 0.03 nM for L858R mutant, and 0.026 nM for exon 19 deletion mutant. ATP concentrations corresponding to the Km values of each enzyme are used. The assay buffer contains 1 mM DTT, 5 mM MgCl2, 1 mM MnCl2, and 0.01% CHAPS. The reaction is initiated by the addition of the kinase to a mixture of ATP, biotinylated peptide substrate, and the test compound. After a 30-minute incubation, the reaction is stopped, and the signal is read on a suitable plate reader. The IC50 is calculated using a four-parameter logistic fit.

Cell Proliferation Assay (MTS-based)

NSCLC cell lines (e.g., PC-9, H3255) are seeded in 96-well plates and incubated overnight. The cells are then treated with a range of concentrations of zorifertinib for 72 hours. Cell viability is assessed using a tetrazolium-based colorimetric assay (MTS). The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

In Vivo Metabolism Study (Rat Model)

Sprague Dawley rats can be used to study the in vivo metabolism of zorifertinib. Following oral administration of zorifertinib (e.g., 10 mg/kg), urine and feces are collected over several days. Metabolites are then extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic pathways.

References

- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 2. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. targetedonc.com [targetedonc.com]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of zorifertinib metabolic stability in human liver microsomes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]

Zorifertinib Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration capabilities of Zorifertinib hydrochloride (formerly AZD3759), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the mechanisms and quantitative measures of Zorifertinib's central nervous system (CNS) uptake, alongside the experimental protocols used for its evaluation.

Executive Summary

Zorifertinib has been specifically engineered to overcome the challenge of the blood-brain barrier, a significant hurdle in the treatment of CNS metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[1] Unlike many of its predecessors, Zorifertinib demonstrates high permeability and is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2] This allows for the achievement of therapeutic concentrations within the CNS, as evidenced by extensive preclinical studies and confirmed in clinical trials.[1][3] This guide will detail the mechanism of action, preclinical evidence of BBB penetration, and the clinical validation of Zorifertinib's efficacy in treating brain metastases.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Zorifertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] In many NSCLC tumors, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's downstream signaling pathways.[4][5] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, survival, and differentiation.[6][7] By binding to the ATP-binding site of the mutated EGFR, Zorifertinib inhibits its kinase activity, thereby blocking these downstream signals and leading to the inhibition of cancer cell growth and survival.[4]

Caption: EGFR Signaling Pathway Inhibition by Zorifertinib.

Preclinical Assessment of Blood-Brain Barrier Penetration

The ability of Zorifertinib to cross the BBB was extensively evaluated in a series of preclinical studies using both in vitro and in vivo models.

Quantitative Data on BBB Penetration

The key quantitative parameters demonstrating Zorifertinib's BBB penetration are summarized in the tables below.

| Parameter | Value | Species | Reference |

| Unbound Brain-to-Plasma Ratio (Kpuu,brain) | > 0.5 | Rat, Mouse, Monkey | [8] |

| 0.65 | Mouse | [9] | |

| Unbound CSF-to-Plasma Ratio (Kpuu,CSF) | > 0.5 | Rat, Mouse, Monkey | [8] |

| 0.42 | Mouse | [9] | |

| In Vitro Permeability (Papp) | 29.5 x 10-6 cm/s | [8] | |

| Efflux Ratio (MDCK-MDR1) | Not a substrate | [2] | |

| Efflux Ratio (BCRP) | Not a substrate | [2] |

Table 1: Preclinical Pharmacokinetic Parameters of Zorifertinib BBB Penetration.

| Compound | Kpuu,brain | Kpuu,CSF | Reference |

| Zorifertinib | 0.65 | 0.42 | [9] |

| Erlotinib | 0.13 | 0.14 | [9] |

Table 2: Comparison of CNS Penetration of Zorifertinib and Erlotinib in Mice.

Experimental Protocols

Objective: To determine the passive permeability of Zorifertinib and its susceptibility to efflux by P-gp and BCRP transporters.

Methodology:

-

Cell Line: Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1 (for P-gp) and BCRP genes were used.[8][10][11]

-

Culture: Cells were seeded on semi-permeable transwell inserts and cultured to form a confluent monolayer, with the integrity of the monolayer verified by measuring transepithelial electrical resistance (TEER).[10]

-

Permeability Assay: Zorifertinib (at a concentration of 10 µM) was added to the apical (donor) compartment.[10] Samples were taken from the basolateral (receiver) compartment at predetermined time points (e.g., 90 minutes).[10]

-

Efflux Assay: To determine the efflux ratio, the transport of Zorifertinib was measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[11] The efflux ratio is calculated as the ratio of Papp(B-A) to Papp(A-B).[11]

-

Analysis: The concentration of Zorifertinib in the samples was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[10] The apparent permeability coefficient (Papp) was calculated.[11]

Caption: Workflow for In Vitro BBB Permeability and Efflux Assays.

Objective: To determine the in vivo concentrations of Zorifertinib in plasma, brain, and cerebrospinal fluid (CSF) and to calculate the unbound brain-to-plasma and CSF-to-plasma ratios.

Methodology:

-

Animal Models: Studies were conducted in rats, mice, and monkeys.[8]

-

Drug Administration: Zorifertinib was administered orally to the animals.

-

Sample Collection: At various time points after administration, blood, brain tissue, and CSF samples were collected.

-

Bioanalysis: The total concentrations of Zorifertinib in plasma, brain homogenate, and CSF were determined by LC-MS/MS. The unbound fraction in plasma and brain tissue was determined using equilibrium dialysis.

-

Calculation: The unbound concentrations were used to calculate Kpuu,brain (unbound brain concentration / unbound plasma concentration) and Kpuu,CSF (unbound CSF concentration / unbound plasma concentration).

Objective: To evaluate the antitumor activity of Zorifertinib in preclinical models of NSCLC brain metastases.

Methodology:

-

Cell Line: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion, were transfected with luciferase for in vivo imaging.[8]

-

Animal Model: Brain metastases were established in mice via intracarotid artery injection of the PC-9-luciferase cells.[8]

-

Treatment: Animals were treated with Zorifertinib or a vehicle control.

-

Tumor Burden Assessment: Tumor growth in the brain was monitored weekly using a Xenogen Imaging System to detect bioluminescence.[8]

-

Outcome Measures: The primary outcomes were tumor regression (measured by luciferin signal) and overall survival.[8]

Caption: Workflow for In Vivo Efficacy Studies in a Brain Metastasis Model.

Clinical Validation of CNS Efficacy

The promising preclinical data on Zorifertinib's BBB penetration translated into significant clinical activity in patients with EGFR-mutant NSCLC and CNS metastases. This was demonstrated in a series of clinical trials, including the pivotal Phase III EVEREST study.

Key Clinical Trial Data

| Trial | Phase | Patient Population | Key CNS-Related Findings | Reference |

| BLOOM | I | EGFR-mutant NSCLC with CNS metastases | Confirmed BBB penetration and antitumor activity in patients with brain and leptomeningeal metastases. | [3] |

| CTONG1702 | II | Untreated EGFR-mutant NSCLC with CNS metastases | Confirmed objective response rate of 70% in this patient population. | [12] |

| EVEREST | III | Untreated EGFR-mutant NSCLC with CNS metastases | Zorifertinib significantly prolonged intracranial progression-free survival (PFS) compared to first-generation EGFR-TKIs (gefitinib or erlotinib). | [2] |

Table 3: Summary of Key Clinical Trials for Zorifertinib in CNS Metastases.

The Phase III EVEREST trial was a multinational, randomized, open-label study that enrolled 439 patients with treatment-naïve EGFR-mutant NSCLC and CNS metastases.[2] Patients were randomized to receive either Zorifertinib or a first-generation EGFR-TKI (gefitinib or erlotinib).[2] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with Zorifertinib.[2] Importantly, Zorifertinib also showed a significant prolongation of intracranial PFS, confirming its efficacy in treating CNS lesions.[2]

Conclusion

This compound represents a significant advancement in the treatment of EGFR-mutant NSCLC with CNS metastases. Its rational design to circumvent the blood-brain barrier, characterized by high passive permeability and lack of recognition by major efflux transporters, has been rigorously validated through a comprehensive program of preclinical and clinical research. The quantitative data and detailed experimental protocols outlined in this guide provide a robust framework for understanding the superior CNS penetration of Zorifertinib and its resulting clinical benefit for this challenging patient population.

References

- 1. onclive.com [onclive.com]

- 2. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]

- 10. enamine.net [enamine.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Zorifertinib Hydrochloride: A Technical Guide to Targeting CNS Metastases in EGFR-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central nervous system (CNS) metastases represent a significant clinical challenge in the management of non-small cell lung cancer (NSCLC), particularly in patients harboring epidermal growth factor receptor (EGFR) mutations. The blood-brain barrier (BBB) restricts the efficacy of many targeted therapies, creating a sanctuary site for tumor progression. Zorifertinib (formerly AZD3759), a novel, potent EGFR tyrosine kinase inhibitor (TKI), has been specifically engineered to overcome this hurdle. Its unique properties allow for high penetration of the BBB, leading to significant antitumor activity against intracranial lesions. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of zorifertinib for EGFR-mutant NSCLC with CNS metastases, detailing its mechanism of action, experimental protocols, and clinical efficacy.

Mechanism of Action: Overcoming the Blood-Brain Barrier

Zorifertinib is a third-generation EGFR-TKI designed for enhanced CNS penetration. Unlike many other TKIs, it is not a substrate for the primary efflux transporters at the BBB, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3] This characteristic allows zorifertinib to achieve high concentrations in the brain and cerebrospinal fluid (CSF).[4][5][6][7][8] Preclinical studies have demonstrated that zorifertinib achieves equal free concentrations in the blood, CSF, and brain tissue.[5]

By effectively crossing the BBB, zorifertinib inhibits the kinase activity of mutant EGFR within CNS lesions. This blocks downstream signaling pathways, including pERK and pAKT, which are crucial for tumor cell proliferation and survival.[4]

Figure 1: EGFR Signaling Pathway Inhibition by Zorifertinib.

Preclinical Evidence

In Vitro and In Vivo Models

Early preclinical evaluation of zorifertinib utilized a variety of models to assess its CNS penetration and antitumor activity.

Experimental Protocols:

-

Cell Lines: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion, were utilized. These cells were transfected with luciferase for in vivo imaging.[4]

-

Animal Models:

-

Brain Metastasis (BM) Model: Established in mice through intra-carotid artery injection of luciferase-transfected PC-9 cells. Tumor growth was monitored weekly using a Xenogen Imaging System.[4]

-

Leptomeningeal Metastasis (LM) Model: Also established in mice to assess efficacy against this aggressive form of CNS metastasis.[4]

-

-

Drug Administration: Zorifertinib was administered orally to the animal models.[6]

-

Endpoint Analysis:

-

Tumor growth was monitored by measuring luciferin signals.[4]

-

Animal survival was recorded.[4]

-

Pharmacokinetic analysis was performed on blood, brain, and CSF samples to determine drug concentrations.[4]

-

Pharmacodynamic assessments included histological analysis and measurement of pEGFR modulation in tumor tissues.[4]

-

Preclinical Efficacy and Pharmacokinetics

Zorifertinib demonstrated significant antitumor activity in preclinical models of CNS metastases.

-

In the brain metastasis model, zorifertinib induced profound tumor regression and significantly improved animal survival compared to control groups.[4]

-

A clear correlation was observed between free brain exposure of zorifertinib and the modulation of pEGFR in tumor tissues.[4]

Table 1: Preclinical Pharmacokinetic Parameters of Zorifertinib

| Parameter | Value | Reference |

| Kpuu,brain | > 0.5 | [4] |

| Kpuu,CSF | > 0.5 | [4] |

| Passive Permeability | 29.5x10-6 cm/sec | [4] |

| Efflux Transporter Substrate | No (P-gp or BCRP) | [2][4] |

Clinical Development

Zorifertinib has undergone rigorous clinical evaluation, culminating in its approval for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations and CNS metastases.[9]

Phase 3 EVEREST Trial (NCT03653546)

The pivotal EVEREST trial was a multinational, multicenter, randomized, open-label study that established the superiority of zorifertinib over first-generation EGFR-TKIs in patients with EGFR-mutant NSCLC and CNS metastases.[9][10][11][12]

Experimental Protocol:

-

Patient Population: 439 adult patients with treatment-naive, locally advanced or metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC and documented CNS metastases.[9][10] Patients had not received prior brain radiotherapy.[9]

-

Randomization: Patients were randomized 1:1 to receive either:

-

Primary Endpoint: Progression-free survival (PFS) assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[10][11]

-

Secondary Endpoints: Intracranial PFS, overall survival (OS), objective response rate (ORR), and safety.[10][13] Intracranial response was evaluated using both RECIST 1.1 and Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.[11]

Figure 2: EVEREST Phase 3 Trial Workflow.

Clinical Efficacy

The EVEREST trial demonstrated a statistically significant improvement in both systemic and intracranial efficacy for zorifertinib compared to first-generation EGFR-TKIs.

Table 2: Efficacy Results from the EVEREST Trial

| Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 | [9][10][11][13] |

| Median Intracranial PFS (months, BICR) | 15.2 | 8.3 | 0.467 (0.352-0.619) | <0.0001 | [11] |

| Median Intracranial PFS (months, Investigator) | 17.9 | 11.1 | 0.627 (0.466-0.844) | 0.0018 | [9][11] |

| ORR (%) | 68.6 | 58.4 | OR 1.60 (1.05-2.30) | 0.027 | [10][11] |

| Median OS (months) * | 37.3 | 31.8 | 0.833 (0.524-1.283) | - | [9][10][13] |

*Overall survival data were immature at the time of analysis and this represents a trend in patients subsequently treated with a third-generation TKI.

Safety and Tolerability

The safety profile of zorifertinib in the EVEREST trial was consistent with previously reported data for EGFR-TKIs. The most common treatment-related adverse events were skin and subcutaneous tissue events, gastrointestinal events, and abnormal liver function.[11] While the incidence of any-grade treatment-related adverse events was similar between the zorifertinib and control arms, Grade ≥3 events were more frequent with zorifertinib.[11] These adverse events were generally manageable.[10][11]

CTONG1702-Arm 8 Phase 2 Trial

This multi-center, single-arm phase 2 trial provided further evidence of zorifertinib's efficacy and safety as a first-line therapy in EGFR-mutated NSCLC with CNS metastases. The study evaluated two doses, 200 mg and 300 mg twice daily, and found that the 200 mg dose offered a better clinical outcome with lower toxicity.[6][8]

Table 3: Efficacy Results from the CTONG1702-Arm 8 Trial (All Patients)

| Endpoint | Value (95% CI) | Reference |

| ORR (%) | 70 (51-85) | [6] |

| Intracranial ORR (%) | 73 (54-88) | [6][8] |

| Disease Control Rate (%) | 83 (65-94) | [6] |

Conclusion

Zorifertinib represents a significant advancement in the treatment of EGFR-mutant NSCLC with CNS metastases. Its ability to effectively penetrate the blood-brain barrier and exert potent antitumor activity within the CNS addresses a critical unmet need in this patient population. The robust clinical data from the EVEREST trial and other studies have established zorifertinib as a valuable first-line treatment option, offering improved progression-free survival and intracranial disease control compared to previous standards of care. Ongoing research and real-world evidence will continue to define its role in the evolving landscape of NSCLC therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Management of CNS metastases in patients with EGFR mutation-positive NSCLC | Semantic Scholar [semanticscholar.org]

- 4. ascopubs.org [ascopubs.org]

- 5. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMET-37: PHASE I STUDY OF AZD3759, AN EGFR INHIBITOR WITH BLOOD BRAIN BARRIER (BBB) PENETRATION, FOR THE TREATMENT OF EGFRm+ NON-SMALL CELL LUNG CANCER (NSCLC) WITH BRAIN METASTASIS AND LEPTOMENGINGEAL METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Management of Brain Metastases in Epidermal Growth Factor Receptor Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial. [clin.larvol.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. ajmc.com [ajmc.com]

Zorifertinib Hydrochloride: A Technical Guide to its Chemical Structure and Properties

Introduction

Zorifertinib hydrochloride, also known as AZD3759, is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of Zorifertinib. Its chemical structure is characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride[5] |

| CAS Number | 1626387-81-2[5] |

| Molecular Formula | C₂₂H₂₄Cl₂FN₅O₃[5] |

| Molecular Weight | 496.4 g/mol [5] |

| SMILES | C[C@@H]1CN(C)CCN1C(=O)Oc2cc3c(cc2OC)ncnc3Nc4cccc(c4F)Cl.Cl[6] |

| InChI | InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1[6] |

| InChIKey | IFVBAZHARMVMRV-BTQNPOSSSA-N[6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Zorifertinib

| Property | Value | Source |

| XLogP3 | 4.1 | Calculated[7] |

| Topological Polar Surface Area | 79.8 Ų | Calculated[7] |

| Hydrogen Bond Donor Count | 1 | Calculated[7] |

| Hydrogen Bond Acceptor Count | 8 | Calculated[7] |

| Rotatable Bond Count | 5 | Calculated[7] |

| Solubility | DMSO: ≥ 50 mg/mL (108.72 mM) | [4] |

| Water: Insoluble | [4] | |

| pKa | Data not publicly available | - |

| Melting Point | Data not publicly available | - |

Mechanism of Action

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[6]

EGFR Signaling Pathway Inhibition

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation.

Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Pharmacokinetics

A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB), making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the low CNS penetration of many other drugs.[8]

Table 3: Pharmacokinetic Parameters of Zorifertinib

| Parameter | Species | Value |

| Oral Bioavailability | Dog | 90%[4] |

| Elimination Half-life (t₁/₂) | Dog | 6.2 hours[4] |

| Time to Maximum Concentration (Tₘₐₓ) | Dog | 0.5 - 1.5 hours[4] |

| Maximum Concentration (Cₘₐₓ) | Dog | 698 nM[4] |

Clinical Efficacy

The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial (NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations and CNS metastases.[9]

Table 4: Clinical Efficacy Data from the EVEREST Trial

| Endpoint | Zorifertinib (n=220) | Control (First-generation EGFR-TKI) (n=219) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580 - 0.893) | 0.0024[9] |

| Intracranial PFS | 17.9 months | Not Reported | Not Reported | 0.0018[10] |

| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analytical characterization of this compound are not fully available in the public domain. However, based on published literature, the general methodologies for key biological assays are described below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a publication in the Journal of Medicinal Chemistry describes the discovery of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride, followed by conversion to the hydrochloride salt.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zorifertinib - Wikipedia [en.wikipedia.org]

- 4. onclive.com [onclive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. frontiersin.org [frontiersin.org]

- 8. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Zorifertinib Hydrochloride for EGFR Exon 19 Deletion Non-Small Cell Lung Cancer: A Technical Guide

Introduction

Zorifertinib (formerly AZD3759) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the exon 19 deletion (Exon19del).[1][2][3] This technical guide provides an in-depth overview of zorifertinib hydrochloride, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[1][2] In NSCLC, activating mutations in the EGFR gene, such as the exon 19 deletion, lead to constitutive activation of the receptor's kinase domain.[4][5] This results in the hyperactivation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Zorifertinib binds to the ATP-binding site of the mutated EGFR, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades, thereby inhibiting the growth and proliferation of cancer cells.[6]

A key characteristic of zorifertinib is its ability to penetrate the blood-brain barrier (BBB).[1][2][7] This is a significant advantage in the treatment of NSCLC, as a substantial proportion of patients with EGFR mutations develop central nervous system (CNS) metastases.[1][2] Zorifertinib is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the limited CNS penetration of other EGFR-TKIs.[1][2][8]

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway in NSCLC with an exon 19 deletion and the mechanism of action of zorifertinib.

Preclinical Data

In vitro studies have demonstrated the potent inhibitory activity of zorifertinib against EGFR mutations.

| Parameter | EGFRwt | EGFRL858R | EGFRexon 19Del |

| IC50 (Km ATP) | 0.3 nM | 0.2 nM | 0.2 nM |

| IC50 (2 mM ATP) | 102 nM | 7.6 nM | 2.4 nM |

| Quantitative data on the in vitro inhibitory activity of zorifertinib.[9] |

| Cell Line | EGFR Mutation | IC50 (pEGFR Inhibition) |

| H838 | Wild-Type | 64.5 nM |

| H3255 | L858R | 7.2 nM |

| PC-9 | exon 19Del | 7.4 nM |

| Quantitative data on the cellular phosphorylation inhibition by zorifertinib.[9] |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory potency of zorifertinib against wild-type and mutant EGFR was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The final enzyme concentrations were 0.1 nM for EGFR wild-type, 0.03 nM for L858R, and 0.026 nM for Exon19Del. The ATP concentrations were set to the Km values for each enzyme (0.8 µM, 4 µM, and 25 µM, respectively). The reaction was initiated by the addition of the kinase to a mixture of ATP and a biotinylated peptide substrate. After a 30-minute incubation, the reaction was stopped, and the phosphorylated substrate was detected using a europium cryptate-labeled antibody and streptavidin-XL665. The HTRF signal, proportional to kinase activity, was measured, and IC50 values were calculated.[10]

Cell Proliferation Assay

Cell proliferation was determined using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cells were seeded in 96-well plates and incubated overnight. Subsequently, they were exposed to varying concentrations of zorifertinib for 72 hours. The MTS reagent was then added, and the absorbance was measured to determine cell viability.[10]

In Vivo and In Vitro Metabolism Studies

In vivo metabolism was studied in Sprague Dawley rats administered zorifertinib orally. Urine samples were collected at various time points for analysis. In vitro metabolism was assessed by incubating zorifertinib with rat liver microsomes (RLMs) and hepatocytes. Metabolites were identified using liquid chromatography-ion trap mass spectrometry (LC-IT-MS).[11][12][13]

Clinical Development: The EVEREST Trial

The pivotal phase 3 EVEREST trial (NCT03653546) evaluated the efficacy and safety of zorifertinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC and CNS metastases.[7][14][15]

EVEREST Trial Workflow

References

- 1. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. SID 385612216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is Zorifertinib used for? [synapse.patsnap.com]

- 7. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. First Line Treatment in EGFR Mutation Positive Advanced NSCLC Patients With Central Nervous System (CNS) Metastases [clin.larvol.com]

- 15. onclive.com [onclive.com]

Zorifertinib Hydrochloride: A Technical Guide for L858R-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorifertinib, also known as AZD3759, is a potent, orally active, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target sensitizing EGFR mutations, including the exon 21 L858R substitution, which are critical drivers in a significant subset of non-small cell lung cancer (NSCLC) cases.[2][3] A distinguishing feature of Zorifertinib is its high penetrability of the blood-brain barrier (BBB), making it a crucial therapeutic agent for patients with central nervous system (CNS) metastases, a common and challenging complication of EGFR-mutant NSCLC.[4][5][6] This guide provides a comprehensive technical overview of Zorifertinib hydrochloride, focusing on its mechanism, preclinical and clinical data, and experimental protocols relevant to its application in L858R-mutated NSCLC.

Chemical Properties

This compound is the salt form of the active compound. Its chemical properties are foundational to its pharmacokinetic profile.

| Property | Value |

| IUPAC Name | [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate hydrochloride |

| Molecular Formula | C22H23ClFN5O3.ClH[7] |

| Molecular Weight | 496.36 g/mol [7] |

| CAS Number | 1626387-81-2 (hydrochloride)[8] |

| Synonyms | AZD3759 hydrochloride[8] |

Mechanism of Action

Zorifertinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of the EGFR protein.[9] In NSCLC cells harboring the L858R mutation, the EGFR is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.[9][10] By inhibiting the kinase activity of the mutated EGFR, Zorifertinib effectively blocks this aberrant signaling cascade.[9]

The primary downstream pathways hyperactivated by the L858R EGFR mutation include the MAPK and PI3K/Akt/mTOR pathways.[10][11] Zorifertinib's inhibition of EGFR phosphorylation prevents the activation of these critical signaling cascades, thereby halting the growth and survival signals that cancer cells depend on.[9]

A key molecular advantage of Zorifertinib is its ability to penetrate the CNS. It is not a substrate for the primary efflux transporters at the BBB, namely P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][2][12] This characteristic allows Zorifertinib to achieve and maintain therapeutic concentrations in the brain and cerebrospinal fluid, enabling potent activity against intracranial metastases.[2][12]

Preclinical Data

In vitro studies have demonstrated Zorifertinib's high potency against both wild-type and mutant forms of EGFR. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly against the L858R and exon 19 deletion mutations prevalent in NSCLC.

| Target Enzyme | IC50 (at Km ATP)[8][13][14] | IC50 (at 2 mM ATP)[13] |

| EGFR (Wild Type) | 0.3 nM | 102 nM |

| EGFR (L858R Mutant) | 0.2 nM | 7.6 nM |

| EGFR (Exon 19Del) | 0.2 nM | 2.4 nM |

Cellular assays confirmed this activity, with Zorifertinib inhibiting the phosphorylation of EGFR (pEGFR) in cell lines expressing the L858R mutation (H3255 cells) with an IC50 of 7.2 nM.[13][14] This inhibition of EGFR signaling ultimately leads to the induction of cancer cell apoptosis.[8][13]

Clinical Development: The EVEREST Trial

The cornerstone of Zorifertinib's clinical validation is the Phase 3 EVEREST trial (NCT03653546), a study specifically designed for treatment-naive EGFR-mutant NSCLC patients with CNS metastases.[4][15]

Experimental Protocol: EVEREST Trial

The EVEREST study was a multinational, multicenter, randomized, open-label, controlled trial.[16][17]

-

Objective: To compare the efficacy and safety of first-line Zorifertinib versus a first-generation EGFR-TKI (gefitinib or erlotinib) in patients with EGFR-mutant advanced NSCLC and CNS metastases.[16]

-

Patient Population: The trial enrolled 439 adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or the L858R substitution, who had not received prior systemic therapy for their advanced disease.[4] A key inclusion criterion was the presence of non-irradiated symptomatic or asymptomatic CNS metastases.[4] Notably, 55% of the enrolled patients had the L858R mutation.[4]

-

Treatment Arms:

-

Primary Endpoint: The primary outcome measured was Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR) according to RECIST 1.1 criteria.[15][16]

-

Secondary Endpoints: Included intracranial PFS, Objective Response Rate (ORR), Duration of Response (DoR), and Overall Survival (OS).[16][17]

Efficacy Data

Zorifertinib demonstrated statistically significant improvements in both systemic and intracranial efficacy compared to the control arm.[4]

| Efficacy Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) / p-value |

| Median PFS (Systemic) | 9.6 months[4][15][16] | 6.9 months[4][15][16] | HR: 0.719 (0.580-0.893)[4][15][16]p = 0.0024[4][16] |

| Median Intracranial PFS | 15.2 - 17.9 months | 8.3 months | HR: 0.467 (0.352-0.619)[4] |

| Objective Response Rate (ORR) | 68.6%[16] | 58.4%[16] | p = 0.027[16] |

| Median Overall Survival (OS) | 37.3 months[4][15] | 31.8 months[4][15] | HR: 0.833 (0.524-1.283)[4][15] |

*Intracranial PFS of 15.2 months was reported in one source, while another reported 17.9 months.[18][19][20] The control group's intracranial PFS was 8.3 months.[18] A 37% reduction in the risk of intracranial progression or death was noted (p=0.0018).[19][20] **OS data were immature at the time of analysis and showed a trend toward improvement, particularly in patients who subsequently received a third-generation TKI.[4][15]

Consistent benefits were observed across key subgroups, including patients with symptomatic CNS disease and those with L858R mutations, a population that often has less favorable outcomes with other TKIs.[15][18][20]

Safety and Tolerability

The safety profile of Zorifertinib was manageable and consistent with the EGFR-TKI class, though Grade ≥3 adverse events were more frequent than in the control arm.[16]

| Adverse Event Incidence | Zorifertinib | Control |

| Any-Grade TRAEs | 97.7%[16] | 94.0%[16] |

| Grade ≥3 TRAEs | 65.9% (74.1% in another report)[16][18] | 18.3%[16] |

| Discontinuation due to Toxicity | 7.3%[18] | Not specified |

*TRAEs: Treatment-Related Adverse Events The most common TRAEs associated with Zorifertinib were rash, diarrhea, elevated liver function tests, and hypokalemia.[16][18]

Rationale for Use in L858R NSCLC with CNS Metastases

The clinical utility of Zorifertinib is underpinned by a clear logical framework that addresses a significant unmet need.

Regulatory Status

In November 2024, China's National Medical Products Administration (NMPA) approved this compound for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or L858R substitution mutations with accompanying CNS metastases.[15][19][21]

Conclusion

This compound represents a significant advancement in the first-line treatment of EGFR L858R-mutated non-small cell lung cancer, particularly for the substantial patient population with central nervous system metastases. Its potent inhibition of the mutated EGFR kinase, combined with its unique ability to circumvent BBB efflux pumps, provides superior systemic and intracranial disease control compared to first-generation TKIs. The robust data from the Phase 3 EVEREST trial underscore its clinical value, establishing Zorifertinib as a critical therapeutic option for this challenging patient demographic. Further research may explore its role in sequential therapies and combination regimens to overcome resistance and further extend patient survival.

References

- 1. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of Zorifertinib in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases - BioSpace [biospace.com]

- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is Zorifertinib used for? [synapse.patsnap.com]

- 10. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]

- 11. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. onclive.com [onclive.com]

- 16. ascopubs.org [ascopubs.org]

- 17. targetedonc.com [targetedonc.com]

- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. Alpha Biopharma received NMPA approval for Zorifertinib Tablets (Zorifer®), the world's first EGFR-TKI for lung cancer with brain metastases. - BioSpace [biospace.com]

- 21. First Line Treatment in EGFR Mutation Positive Advanced NSCLC Patients With Central Nervous System (CNS) Metastases [clin.larvol.com]

In Vivo Efficacy of Zorifertinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorifertinib hydrochloride (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target activating EGFR mutations, such as exon 19 deletions and the L858R substitution, which are prevalent in non-small cell lung cancer (NSCLC).[2][3] A critical feature of Zorifertinib is its ability to effectively cross the blood-brain barrier, addressing the significant clinical challenge of brain metastases in EGFR-mutated NSCLC.[3] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, detailing its anti-tumor activity in various animal models and the methodologies employed in these key studies.

Mechanism of Action

Zorifertinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[4] In preclinical models, Zorifertinib has demonstrated significant modulation of phosphorylated EGFR (pEGFR), as well as downstream effectors such as pERK and pAKT.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Pharmacodynamics of Zorifertinib hydrochloride in brain tumors

An In-depth Technical Guide to the Pharmacodynamics of Zorifertinib Hydrochloride in Brain Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (formerly AZD3759) is a next-generation, orally administered, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been specifically engineered for high penetrance across the blood-brain barrier (BBB) to treat brain tumors, particularly central nervous system (CNS) metastases arising from EGFR-mutated non-small cell lung cancer (NSCLC).[2][3] A critical design feature of Zorifertinib is that it is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[2][4] This characteristic allows it to achieve and maintain high therapeutic concentrations within the brain and cerebrospinal fluid, addressing a major challenge in the treatment of intracranial malignancies.[2][4] In November 2024, China's National Medical Products Administration (NMPA) approved Zorifertinib for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with CNS metastases.[5]

Mechanism of Action

Zorifertinib exerts its antineoplastic effects through the targeted inhibition of mutated EGFR.[1] In many tumor types, including a significant subset of NSCLC, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase domain.[2][3] This aberrant signaling drives downstream pathways that promote uncontrolled cell proliferation, survival, and differentiation.[6] Zorifertinib binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and thereby blocking these oncogenic signals.[6]

A distinguishing feature of Zorifertinib's pharmacodynamic profile is its dual inhibition of both the EGFR and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways.[7][8] Preclinical studies have demonstrated that Zorifertinib's inhibitory effect on the JAK/STAT pathway, specifically targeting JAK1, is more pronounced than that of other EGFR TKIs like osimertinib.[6][7][8][9] This synergistic blockade is believed to contribute to its superior anti-tumor efficacy in brain tumor models.[7][8]

Pharmacodynamic Effects on Signaling Pathways

Zorifertinib's primary pharmacodynamic effect is the potent inhibition of the EGFR signaling cascade. By blocking the autophosphorylation of the EGFR, it prevents the activation of two major downstream pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. The inhibition of these pathways leads to cell cycle arrest and apoptosis in tumor cells dependent on EGFR signaling.

Furthermore, Zorifertinib demonstrates a significant inhibitory effect on the JAK/STAT pathway. Activation of this pathway is implicated in the development and progression of gliomas.[7] Zorifertinib's ability to suppress this pathway in a dose-dependent manner, an effect less prominent with other BBB-penetrant EGFR inhibitors, suggests a broader mechanism of action that may overcome certain resistance mechanisms and contribute to its enhanced efficacy in the CNS.[7][8]

Preclinical Pharmacodynamics and Efficacy

Preclinical studies have been instrumental in elucidating the pharmacodynamic profile of Zorifertinib and demonstrating its potential for treating brain tumors.

In Vitro Studies

-

Cell Lines: In vitro efficacy has been evaluated in various cancer cell lines, including C6 (murine glioma) and U87 (human glioblastoma) cells.[7][8]

-

Pharmacodynamic Effects: Zorifertinib treatment resulted in a dose-dependent suppression of proliferation, induction of apoptosis, and cell cycle arrest in both C6 and U87 glioma cells.[7][8] Notably, its efficacy in these assays was superior to that of osimertinib.[7][8] In NSCLC cell lines, Zorifertinib was also shown to enhance the anti-tumor effects of radiation.[6][9]

In Vivo Studies

-

Animal Models: The in vivo anti-tumor activity of Zorifertinib has been validated in C6-LUC xenograft mouse models, which allow for the bioluminescent imaging of intracranial tumor growth.[7][8]

-

Efficacy: Oral administration of Zorifertinib led to a dose-dependent inhibition of intracranial tumor growth in these models, with a significantly stronger anti-tumor effect observed compared to osimertinib at equivalent doses.[7][8] These in vivo experiments confirmed the potent anti-glioma activity of Zorifertinib and its ability to effectively target brain tumors following systemic administration.

Preclinical Experimental Protocols

Cell Culture and Treatment: C6 and U87 cells were cultured and incubated with varying concentrations of Zorifertinib (1, 2, and 4 μM) or osimertinib (4 μM) to assess effects on cell proliferation, apoptosis, and cell cycle.[7][8]

In Vivo Xenograft Model: C6-LUC cells, which express luciferase, were intracranially implanted in xenograft animal models. Tumor growth was monitored via bioluminescence imaging. Animals were treated with different oral doses of Zorifertinib (15, 30, and 60 mg/kg) or osimertinib (60 mg/kg) to evaluate in vivo anti-tumor efficacy.[7][8]

Preclinical Efficacy Data Summary

| Experimental Model | Treatment | Key Findings | Reference |

| C6 and U87 Glioma Cells | Zorifertinib (1, 2, 4 µM) | Dose-dependent suppression of proliferation, induction of apoptosis, and cell cycle arrest. Superior to osimertinib. | [7][8] |

| C6-LUC Intracranial Xenografts | Zorifertinib (15, 30, 60 mg/kg, oral) | Dose-dependent inhibition of tumor growth. Superior anti-tumor efficacy compared to osimertinib (60 mg/kg). | [7][8] |

| PC-9 NSCLC Cells | Zorifertinib (500 nM) + Radiation (8 Gy) | Significantly decreased survival of irradiated cells, enhanced apoptosis, cell cycle arrest, and DNA damage. | [9] |

Clinical Pharmacodynamics and Efficacy in Brain Tumors

The clinical development of Zorifertinib has focused on its use as a first-line treatment for patients with EGFR-mutated NSCLC and CNS metastases, a population with a significant unmet medical need.

The EVEREST Trial

The pivotal Phase III EVEREST trial (NCT03653546) was a multinational, randomized, open-label study that evaluated the efficacy and safety of Zorifertinib compared to first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naive patients with advanced EGFR-mutated NSCLC and CNS metastases.[10][11]

Clinical Efficacy Data from the EVEREST Trial

The results from the EVEREST trial demonstrated a statistically significant and clinically meaningful improvement in outcomes for patients treated with Zorifertinib.

| Endpoint | Zorifertinib | Control (1st-Gen EGFR-TKI) | Hazard Ratio (95% CI) | P-value | Reference |

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580-0.893) | 0.0024 | [5][10] |

| Intracranial PFS | 17.9 months | - | 0.627 (0.466-0.844) (Investigator assessed) | 0.0018 (for risk reduction) | [5][10] |

| Estimated Median Overall Survival (OS) | 37.3 months | 31.8 months | 0.833 (0.524-1.283) | - | [5][10] |

| In patients who subsequently received third-generation EGFR-TKI therapy. |

These findings establish Zorifertinib as a novel and effective first-line treatment option that significantly improves both systemic and intracranial disease control for patients with EGFR-mutated NSCLC and CNS metastases.[10]

Acquired Resistance

As with other targeted therapies, acquired resistance is a clinical challenge. For Zorifertinib, the primary mechanism of acquired resistance identified at the time of disease progression is the emergence of the EGFR T790M mutation.[2][12] This "gatekeeper" mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the binding affinity of first- and second-generation TKIs, as well as Zorifertinib.

The identification of T790M as the main resistance mechanism provides a clear strategy for subsequent treatment. Patients who progress on Zorifertinib due to the T790M mutation may then be treated with a third-generation EGFR-TKI, such as osimertinib or aumolertinib, which are specifically designed to be effective against T790M-positive tumors.[12] This highlights the potential for a sequential treatment paradigm to prolong survival in this patient population.[12]

Conclusion

This compound is a potent, BBB-penetrant EGFR-TKI that has demonstrated significant preclinical and clinical activity in brain tumors, particularly CNS metastases from EGFR-mutated NSCLC. Its unique pharmacodynamic profile, characterized by high CNS exposure and dual inhibition of the EGFR and JAK/STAT signaling pathways, translates into superior intracranial disease control compared to standard first-generation EGFR-TKIs. The robust data from the EVEREST trial support its use as a validated first-line therapeutic option for this challenging patient population. Understanding its primary resistance mechanism via the T790M mutation allows for rational sequential therapy, offering the potential for extended survival. Continued research will further delineate the optimal use of Zorifertinib in the management of primary and metastatic brain tumors.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]